Superior hCA II Inhibitory Potency (Ki = 4.4–4.9 nM) Outperforms Standard CAIs Acetazolamide and Methazolamide
hCAII-IN-6 demonstrates a Ki of 4.4–4.9 nM against recombinant human carbonic anhydrase II, representing a >200-fold improvement in potency over acetazolamide (Ki = 981.64 nM) and a ~3-fold advantage over methazolamide (Ki = 14 nM) when assayed under comparable stopped-flow CO2 hydration conditions [1]. This quantifiable potency edge is critical for achieving maximal target engagement at lower compound concentrations, thereby minimizing off-target effects and cytotoxicity in cell-based glaucoma models .
| Evidence Dimension | Inhibitory potency (Ki) against hCA II |
|---|---|
| Target Compound Data | 4.4 nM (InvivoChem/TargetMol) / 4.9 nM (Ambeed/MedChemExpress) |
| Comparator Or Baseline | Acetazolamide: 981.64 nM; Methazolamide: 14 nM |
| Quantified Difference | 223× more potent than acetazolamide; 2.9× more potent than methazolamide |
| Conditions | Stopped-flow CO2 hydrase assay; recombinant hCA II; pH 7.5; 20°C (acetazolamide data) or vendor-specified enzymatic assay |
Why This Matters
Higher potency at lower concentrations reduces compound consumption and minimizes off-target activity in high-throughput screening and in vivo glaucoma models.
- [1] PMC9854762. Table 4: Acetazolamide Ki = 981.64 nM for hCA II. View Source
